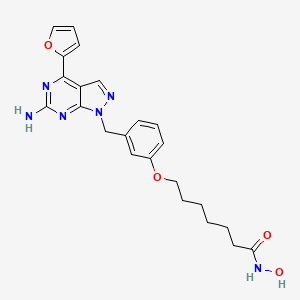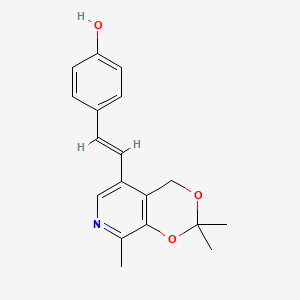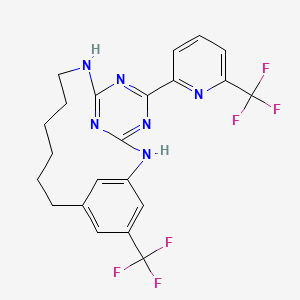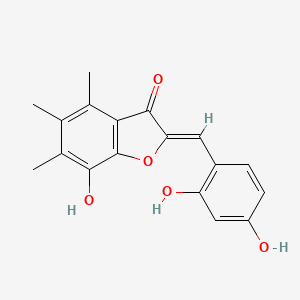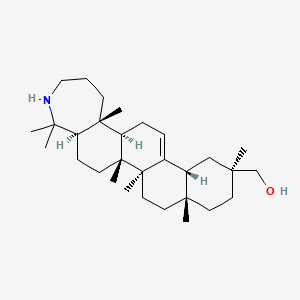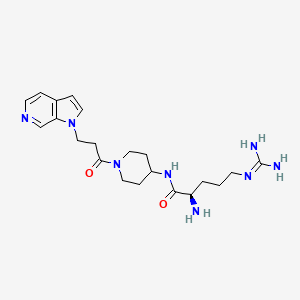
CXCR4 modulator-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthetic routes and reaction conditions for CXCR4 modulator-2 are not extensively detailed in the available literature. it is known that the compound exhibits good stability in mouse serum with a half-life of 77.1 minutes
Análisis De Reacciones Químicas
CXCR4 modulator-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly mentioned in the available sources. The major products formed from these reactions are also not detailed, indicating a need for further research in this area.
Aplicaciones Científicas De Investigación
CXCR4 modulator-2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it has shown anti-inflammatory effects in a mouse oedema model . The compound’s ability to modulate CXCR4 makes it a potential candidate for therapeutic applications in diseases such as cancer and HIV . In biology, this compound can be used to study the mechanisms of chemokine receptor signaling and its role in immune cell trafficking .
Mecanismo De Acción
The mechanism of action of CXCR4 modulator-2 involves its interaction with the CXCR4 receptor. CXCR4 is activated by its natural ligand, CXCL12, which inserts its N-terminus deep into the CXCR4 orthosteric pocket . The binding of this compound is stabilized by electrostatic interactions with acidic residues in the seven transmembrane helix bundle . This interaction modulates the receptor’s activity, leading to various downstream effects.
Comparación Con Compuestos Similares
CXCR4 modulator-2 can be compared with other CXCR4 modulators such as AMD3100 and AGR1.137. AMD3100 is a well-known CXCR4 antagonist that blocks the ligand-binding site but has limitations due to poor pharmacokinetics and adverse effects . AGR1.137 is another small compound that abolishes CXCL12-mediated receptor nanoclustering and dynamics without altering ligand binding or receptor internalization . This compound’s high potency and stability make it a unique and promising candidate for further research and development.
Conclusion
This compound is a potent and stable compound with significant potential in scientific research and therapeutic applications. While further research is needed to fully understand its preparation methods, chemical reactions, and detailed mechanisms of action, its current applications and comparisons with similar compounds highlight its importance in the field of chemokine receptor modulation.
Propiedades
Fórmula molecular |
C21H32N8O2 |
|---|---|
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
(2R)-2-amino-5-(diaminomethylideneamino)-N-[1-(3-pyrrolo[2,3-c]pyridin-1-ylpropanoyl)piperidin-4-yl]pentanamide |
InChI |
InChI=1S/C21H32N8O2/c22-17(2-1-8-26-21(23)24)20(31)27-16-5-11-29(12-6-16)19(30)7-13-28-10-4-15-3-9-25-14-18(15)28/h3-4,9-10,14,16-17H,1-2,5-8,11-13,22H2,(H,27,31)(H4,23,24,26)/t17-/m1/s1 |
Clave InChI |
XGBDFRYDWBIIFL-QGZVFWFLSA-N |
SMILES isomérico |
C1CN(CCC1NC(=O)[C@@H](CCCN=C(N)N)N)C(=O)CCN2C=CC3=C2C=NC=C3 |
SMILES canónico |
C1CN(CCC1NC(=O)C(CCCN=C(N)N)N)C(=O)CCN2C=CC3=C2C=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


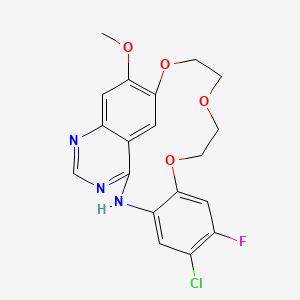
![4-[(E)-2-(3,4,5-trimethoxyphenyl)selenonylethenyl]-1H-indole](/img/structure/B12400995.png)
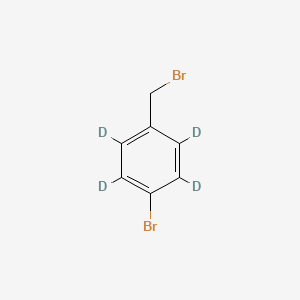

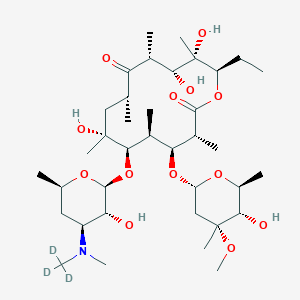

![2-[[4-Amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B12401025.png)

